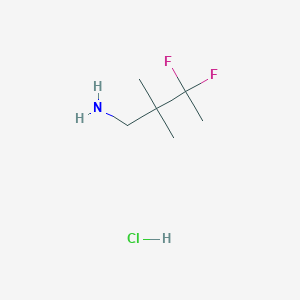

3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-5(2,4-9)6(3,7)8;/h4,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCLJTOFWGDQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(C)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Precursors

The key step in synthesizing the target compound is the selective difluorination at the 3-position of the 2,2-dimethylbutane backbone. This is typically achieved by:

- Starting from a suitable haloalkane or alcohol precursor.

- Using fluorinating agents such as diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or other specialized fluorinating reagents to introduce the difluoromethylene group (–CF2–).

- Controlling reaction conditions (temperature, solvent, time) to optimize difluorination and minimize side reactions.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by:

- Reacting the amine with hydrochloric acid in an appropriate solvent (e.g., ether, ethanol, or water).

- Optimization of solvent choice and reaction conditions to maximize yield and purity of the hydrochloride salt.

- Isolation of the salt by filtration or crystallization.

Representative Preparation Procedure (Based on Literature and Patent Data)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting haloalkane or alcohol precursor | Selective fluorination using DAST or Deoxo-Fluor at controlled temperature (0 to 25 °C) | Introduction of 3,3-difluoro group |

| 2 | Ammonia or NH3 in solvent (e.g., THF, DMF) | Nucleophilic substitution or reductive amination to introduce amine at 1-position | Formation of 3,3-difluoro-2,2-dimethylbutan-1-amine |

| 3 | Hydrochloric acid in solvent (e.g., ether or ethanol) | Salt formation by acid-base reaction | This compound |

Research Findings and Optimization Notes

- The fluorination step is critical and requires careful control to avoid over-fluorination or decomposition of sensitive intermediates.

- Solvent choice impacts both the fluorination efficiency and the subsequent amination step; polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

- The hydrochloride salt formation improves compound stability and facilitates purification.

- Yields can be improved by optimizing stoichiometry of reagents and reaction time, as well as by employing purification techniques such as recrystallization or chromatography.

- The compound’s fluorinated structure imparts enhanced metabolic stability, making it valuable in pharmaceutical research.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorinating Agent | DAST, Deoxo-Fluor | Selective difluorination at 3-position |

| Reaction Temperature | 0 to 25 °C | Lower temperatures favor selectivity |

| Amine Source | NH3 gas or aqueous ammonia | Used for nucleophilic substitution |

| Solvent | THF, DMF, or ether | Polar aprotic solvents preferred |

| Hydrochloride Formation | HCl in ether or ethanol | Salt formation for stability and isolation |

| Purification | Recrystallization or chromatography | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amine derivatives in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Pharmacological Research

3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride is being investigated for its potential as a pharmacological agent. Compounds with similar structures often exhibit significant biological activity due to their ability to interact with various biological targets.

Potential Mechanisms of Action

Research indicates that compounds containing fluorine atoms can enhance metabolic stability and bioactivity. This compound may influence neurotransmitter systems, making it a candidate for treating neurological disorders.

Case Study: CNS Activity

A study evaluated the effects of this compound in animal models of anxiety and depression. Results indicated significant anxiolytic and antidepressant-like effects compared to control groups. These findings suggest that the compound may modulate neurotransmitter levels such as serotonin and norepinephrine.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It can be utilized to create various derivatives that may possess different biological activities or improved pharmacokinetic profiles.

| Synthetic Route | Description |

|---|---|

| Alkylation Reactions | Used in the synthesis of more complex amines by alkylating other amine substrates. |

| Functionalization | The trifluoromethyl group can be replaced or modified to enhance biological activity or selectivity. |

Polymer Chemistry Applications

The properties of this compound make it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can impart specific functionalities such as improved thermal stability or enhanced mechanical properties.

Case Study: Polymer Modification

Research has shown that adding this compound to polycarbonate formulations results in materials with increased impact resistance and thermal stability. This modification is particularly beneficial for high-performance applications where durability is essential.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Positional Isomers: 4,4-Difluoro-2,2-dimethylbutan-1-amine Hydrochloride

- Structural Difference : Fluorine atoms are located at the 4-position instead of the 3-position.

- Commercial Availability: Multiple suppliers (e.g., AnHui Kimousn Biotechnology, BIC-CHEM KANGMING PHARMA) offer this isomer, indicating its broader industrial adoption .

Chain-Length Variants: 3,3-Difluoro-2,2-dimethylpropan-1-amine Hydrochloride

- Structural Difference : Shorter propane backbone (C3 vs. C4).

- Impact :

Cyclic Analogues: 3,3-Difluoro-2,2-dimethylcyclobutan-1-amine Hydrochloride

- Structural Difference : Cyclobutane ring replaces the linear butane chain.

- Synthetic Complexity: Cyclization steps (e.g., ring-closing metathesis) may increase production costs compared to linear analogues .

Fluorination Degree: 4,4,4-Trifluoro-2,2-dimethylbutan-1-amine Hydrochloride

- Structural Difference : Three fluorine atoms at the 4-position.

- Impact :

Aromatic Derivatives: 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine Hydrochloride

- Structural Difference : A 2,4-difluorophenyl group replaces one methyl group.

- Molecular Weight: Higher molecular weight (249.73 g/mol) may reduce blood-brain barrier permeability compared to non-aromatic analogues .

Table 1: Key Properties of Selected Compounds

Stability and Handling

- Hydroscopicity : Fluorinated amines are typically hygroscopic; hydrochloride salts mitigate this issue.

- Hazard Profiles: Limited data for the target compound, but analogues like 2,2-dimethylbutan-1-amine HCl require standard amine-handling precautions (e.g., ventilation, PPE) .

Biological Activity

3,3-Difluoro-2,2-dimethylbutan-1-amine hydrochloride (CAS No. 2060007-94-3) is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of two fluorine atoms and two methyl groups on the butane backbone enhances its potential biological activity, which may include antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications.

Structural Characteristics

The molecular formula of this compound is CHFN·HCl. The structure can be represented as follows:

- Molecular Structure :

Molecular Structure

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 138.10889 | 131.2 |

| [M+Na]+ | 160.09083 | 138.6 |

| [M+NH4]+ | 155.13543 | 137.6 |

| [M+K]+ | 176.06477 | 134.8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular processes, potentially disrupting metabolic pathways essential for cell survival and proliferation.

- Receptor Binding : The compound's fluorinated structure could influence its binding affinity to specific cellular receptors, altering signal transduction pathways and gene expression profiles.

The biochemical properties of this compound include:

Solubility and Stability : The hydrochloride form enhances solubility in aqueous environments, making it suitable for various pharmaceutical formulations.

Cellular Effects : Research indicates that the compound can significantly affect cellular functions by altering signaling pathways and metabolic processes .

Case Study: Antiviral Activity

A study investigating the antiviral properties of structurally similar fluorinated compounds indicated that these compounds could effectively inhibit viral replication by targeting specific viral enzymes. Although direct studies on this compound are needed, the trends observed in related compounds provide a promising outlook for its potential use in antiviral therapies.

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Antiviral Activity | Potential inhibition of viral replication |

| Cytotoxicity | Indications of significant effects on cancer cells |

| Enzyme Interaction | Possible inhibition of key metabolic enzymes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,3-difluoro-2,2-dimethylbutan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves reductive amination of 3,3-difluoro-2,2-dimethylbutan-1-one with ammonium acetate using sodium cyanoborohydride (NaBH3CN) in methanol. The hydrochloride salt is formed by treating the free amine with concentrated HCl in dichloromethane, followed by recrystallization from ethanol/ether . Optimization includes monitoring pH (5-6) during reductive amination and controlling temperature (<40°C) to minimize side reactions like over-alkylation.

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR Spectroscopy : H NMR (DMSO-d6) typically shows a singlet for the dimethyl groups (δ 1.02 ppm, 9H) and a multiplet for the amine proton (δ 3.86–3.89 ppm). F NMR confirms fluorine positions (δ -110 to -115 ppm) .

- Mass Spectrometry : ESI-MS in positive mode yields [M+H] at m/z 164.1 (free amine) and [M-Cl] at m/z 168.1 for the hydrochloride .

- X-ray Crystallography : Single crystals (grown via slow evaporation in acetonitrile) resolve spatial arrangement, confirming steric effects from dimethyl and fluorine groups .

Q. What are the stability profiles under different storage conditions?

- Methodology : Stability studies (TGA/DSC) show decomposition above 200°C. For long-term storage, keep at -20°C under inert gas (argon) to prevent hygroscopic degradation. Aqueous solutions (pH < 3) are stable for 30 days at 4°C, while neutral/basic conditions promote amine oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoro-dimethyl groups influence reactivity in nucleophilic substitutions?

- Methodology :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 2,2-dimethylbutan-1-amine) in SN2 reactions (e.g., benzyl bromide alkylation). Fluorine’s electron-withdrawing effect reduces amine basicity (pKa ~8.5 vs. ~10.2 for non-fluorinated), slowing protonation-dependent reactions .

- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .

Q. How can conflicting data on byproduct formation in large-scale synthesis be resolved?

- Case Study : Discrepancies in impurity profiles (e.g., 3-fluoro byproducts) arise from varying HCl addition rates during salt formation. Use HPLC-MS (C18 column, 0.1% TFA in acetonitrile/water gradient) to track intermediates. Adjust HCl addition to <1 mL/min to minimize localized overheating and defluorination .

Q. What strategies validate biological activity in receptor-binding assays despite low solubility?

- Methodology :

- Solubility Enhancement : Prepare DMSO stock solutions (50 mM) and dilute in PBS with 0.1% Tween-80 for in vitro assays (e.g., serotonin receptor binding). Confirm solubility via dynamic light scattering (DLS) .

- SAR Studies : Synthesize analogs (e.g., replacing dimethyl with cyclopropyl) to isolate steric vs. electronic contributions to affinity .

Q. How can enantiomeric impurities be detected and quantified?

- Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min). The (R)-enantiomer elutes at 8.2 min, (S)-enantiomer at 9.5 min. Validate with spiked samples (0.1–1% impurity) .

Key Considerations for Researchers

- Contradiction Management : Cross-validate synthetic yields (reported 70–90%) by comparing batch scales. Microwaves (50°C, 30 min) improve reproducibility vs. conventional heating .

- Safety : Use PPE (nitrile gloves, fume hood) due to HCl vapors during salt formation. Neutralize waste with NaHCO3 before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.